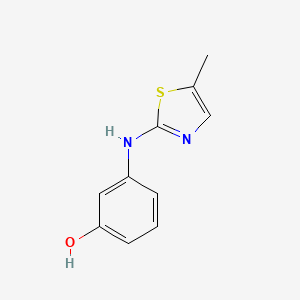

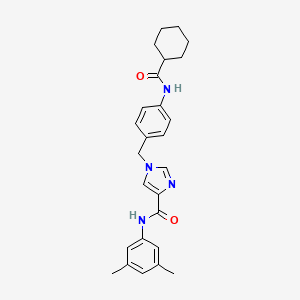

![molecular formula C19H22N6O5 B2965295 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide CAS No. 877617-07-7](/img/structure/B2965295.png)

2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The 2,4-dimethoxyphenyl group could potentially be introduced using a Friedel-Crafts alkylation or a similar reaction . The pyrimido[2,1-f]purin-3(4H)-yl group might be synthesized through a multi-step process involving the condensation of appropriate precursors .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine ring system is planar, while the phenyl ring might have some degree of rotational freedom. The presence of the acetamide group could also introduce additional hydrogen bonding interactions .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The aromatic ether could undergo electrophilic aromatic substitution, while the amide could participate in acylation or condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple polar groups and the capability for hydrogen bonding might make it relatively polar and potentially soluble in polar solvents .Scientific Research Applications

Fluorescent N-/purin-6-yl/pyridinium Salts in Oligonucleotide Synthesis

Research on fluorescent N-/purin-6-yl/pyridinium salts, which are formed during the synthesis of oligonucleotides, highlights their potential application in biochemistry and molecular biology. These compounds, emerging as side-products, exhibit high reactivity and can lead to point mutations in synthesized oligomers, indicating their significance in understanding and optimizing oligonucleotide synthesis processes (Adamiak, Biała, & Skalski, 1985).

Antagonist Radioligands for A2B Adenosine Receptors

Compounds such as MRE 2029-F20, acting as selective antagonist ligands for A2B adenosine receptors, demonstrate applications in pharmacology, particularly in the development of drugs targeting cardiovascular diseases, cancer, and inflammation. Their high affinity and selectivity make them valuable tools for pharmacological characterization of receptor subtypes (Baraldi et al., 2004).

Imaging Translocator Protein (TSPO) in Brain

Research involving 18F-labeled PET ligands, such as 18F-FEAC and 18F-FEDAC, for imaging translocator protein (18 kDa) (TSPO) in the brain suggests applications in neurology and neuropharmacology. These studies are critical for understanding neuroinflammation and neurodegenerative diseases, offering insights into the brain's response to injury and potential therapeutic targets (Yui et al., 2010).

Synthesis and Antimicrobial Activities of Purin-Diones

The synthesis and evaluation of antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones showcase the potential of purine derivatives in developing new antimicrobial agents. Such research is crucial for addressing antibiotic resistance and developing novel therapeutics (Sharma, Sharma, & Rane, 2004).

Future Directions

properties

IUPAC Name |

2-[9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O5/c1-22-16-15(17(27)25(19(22)28)10-14(20)26)24-8-4-7-23(18(24)21-16)12-6-5-11(29-2)9-13(12)30-3/h5-6,9H,4,7-8,10H2,1-3H3,(H2,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXLJXQYAHFFRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)CC(=O)N)N3CCCN(C3=N2)C4=C(C=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2965214.png)

![2-(chloromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2965215.png)

![phenyl N-[4-(4-pentylcyclohexyl)phenyl]carbamate](/img/structure/B2965219.png)

![3-[4-(benzenesulfonyl)piperazin-1-yl]propanoic Acid](/img/structure/B2965222.png)

![3-Azabicyclo[3.1.0]hexane-1-carbonitrile hydrochloride](/img/no-structure.png)

![Ethyl 3-(4-fluorophenyl)-5-(2-methoxybenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2965228.png)